molecular formula C24H31FO5 B130449 Desoxymetasone 21-Acetate CAS No. 1597-78-0

Desoxymetasone 21-Acetate

Cat. No.: B130449
CAS No.: 1597-78-0
M. Wt: 418.5 g/mol
InChI Key: HRPWQACPJGPYRH-XHFUFBBFSA-N
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Scientific Research Applications

Desoxymetasone 21-Acetate has numerous applications in scientific research:

Mechanism of Action

Desoxymetasone 21-Acetate, also known as [2-[(9R,11S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate or 4999925MLI, is a synthetic corticosteroid with potent anti-inflammatory and anti-pruritic properties .

Target of Action

The primary target of this compound is the glucocorticoid receptor . This receptor is involved in the regulation of various physiological processes, including immune response, inflammation, carbohydrate metabolism, and protein catabolism .

Mode of Action

This compound exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression . The precise mechanism of the anti-inflammatory activity of topical steroids like this compound is uncertain. It is thought to act by the induction ofphospholipase A2 inhibitory proteins , collectively called lipocortins .

Biochemical Pathways

The lipocortins that this compound induces can inhibit the release of arachidonic acid, a precursor of inflammatory mediators like prostaglandins and leukotrienes . By suppressing these mediators, this compound can reduce inflammation and pruritus .

Pharmacokinetics

Topically applied this compound can be absorbed through normal intact skin . The extent of absorption can vary among individuals and may be increased by occlusive dressings, high corticosteroid concentrations, and certain vehicles . Once absorbed, it is handled through pharmacokinetic pathways similar to systemically administered corticosteroids .

Result of Action

The result of this compound’s action is the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . It reduces redness, itching, and irritation, providing symptomatic relief for conditions like eczema and psoriasis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, occlusive dressings can increase the absorption of the drug, enhancing its effects . It should be noted that prolonged use of occlusive dressings can also increase the risk of side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desoxymetasone 21-Acetate involves multiple steps, starting from the basic steroid structure. The key steps include fluorination, hydroxylation, and acetylation reactions. The reaction conditions typically involve the use of fluorinating agents, such as diethylaminosulfur trifluoride (DAST), and hydroxylating agents like osmium tetroxide (OsO4) in the presence of co-oxidants .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Desoxymetasone 21-Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substituting agents: Halogens (Cl2, Br2), acetic anhydride (Ac2O).

Major Products

The major products formed from these reactions include various fluorinated steroids, hydroxylated derivatives, and acetylated compounds .

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: Another synthetic glucocorticoid with similar anti-inflammatory properties.

    Betamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.

    Prednisolone: A widely used glucocorticoid for treating various inflammatory and autoimmune conditions.

Uniqueness

Desoxymetasone 21-Acetate is unique due to its specific fluorination pattern, which enhances its anti-inflammatory potency and reduces its metabolic degradation. This makes it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO5/c1-13-9-18-17-6-5-15-10-16(27)7-8-23(15,4)24(17,25)20(29)11-22(18,3)21(13)19(28)12-30-14(2)26/h7-8,10,13,17-18,20-21,29H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21-,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPWQACPJGPYRH-XHFUFBBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701157134
Record name 21-Acetoxy-9-fluoro-11β-hydroxy-16α-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597-78-0
Record name 21-Acetoxy-9-fluoro-11β-hydroxy-16α-methylpregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1597-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desoxymetasone 21-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001597780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-Acetoxy-9-fluoro-11β-hydroxy-16α-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESOXYMETASONE 21-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4999925MLI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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